2-Pyrazoline, 1,3,4-trimethyl-
Description
Significance of Pyrazoline Scaffolds in Chemical Sciences
Pyrazoline scaffolds are fundamental building blocks in organic and medicinal chemistry due to their remarkable chemical stability and diverse biological activities. acs.orgmdpi.com These five-membered heterocyclic rings, containing two adjacent nitrogen atoms, are present in numerous therapeutic agents and are recognized for their broad pharmacological potential. acs.orgresearchgate.netbiointerfaceresearch.com The versatility of the pyrazoline structure allows for various substitutions, which significantly influences their biological properties. researchgate.net
The significance of pyrazolines extends across several therapeutic areas. They are known to exhibit a wide range of activities, including:
Anti-inflammatory nih.gov
Antimicrobial revistabionatura.org
Antidepressant nih.gov
Anticonvulsant core.ac.uk
Antioxidant revistabionatura.org
Antiviral mdpi.com
This broad spectrum of activity has led to the incorporation of the pyrazoline scaffold into several commercially available drugs. mdpi.combiointerfaceresearch.com Furthermore, pyrazoline derivatives are actively being investigated as inhibitors of various enzymes, such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are targets for neurodegenerative diseases like Alzheimer's and Parkinson's. acs.orgresearchgate.net The ability of the pyrazoline ring to act as a versatile pharmacophore continues to drive research into the synthesis and biological evaluation of novel derivatives. nih.govresearchgate.net
Isomeric Forms of Dihydropyrazoles and the Distinctive Nature of 2-Pyrazolines
Pyrazolines, also known as dihydropyrazoles, exist in three isomeric forms depending on the position of the endocyclic double bond: 1-pyrazolines, 2-pyrazolines, and 3-pyrazolines. acs.orgmdpi.comrdd.edu.iq Among these, 2-pyrazolines are the most extensively studied and are considered the most stable of the three isomers. acs.orgbiointerfaceresearch.comchim.it
The stability of the 2-pyrazoline (B94618) ring makes it a preferred scaffold in medicinal chemistry. biointerfaceresearch.com While 1-pyrazolines, which contain a nitrogen-nitrogen double bond, can be useful synthetic intermediates, they are generally less stable and have fewer reported biological applications. mdpi.com 3-Pyrazolines have also garnered pharmaceutical interest, but 2-pyrazolines remain the most common in the literature due to their favorable properties. mdpi.comchemmethod.com The distinctive nature of 2-pyrazolines lies in their robust chemical framework, which allows for extensive functionalization at various positions, leading to a wide array of derivatives with diverse pharmacological profiles. researchgate.netchim.it
Structural Specificity of 2-Pyrazoline, 1,3,4-trimethyl- within the Pyrazoline Class
2-Pyrazoline, 1,3,4-trimethyl- is a specific member of the 2-pyrazoline class with the chemical formula C₆H₁₂N₂. nist.gov Its structure is characterized by a five-membered ring containing two adjacent nitrogen atoms, with a double bond between one of the nitrogen atoms and a carbon atom. The defining feature of this particular compound is the presence of three methyl groups attached to the pyrazoline ring at positions 1, 3, and 4.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C6H12N2 | nist.gov |
| Molecular Weight | 112.1729 g/mol | nist.gov |
| CAS Registry Number | 14044-41-8 | nist.gov |
| IUPAC Standard InChI | InChI=1S/C6H12N2/c1-5-4-8(3)7-6(5)2/h5H,4H2,1-3H3 | nist.gov |
| IUPAC Standard InChIKey | UWCOGVAFZZBWAT-UHFFFAOYSA-N | nist.gov |
Overview of Research Trajectories for 2-Pyrazoline Derivatives
Research on 2-pyrazoline derivatives is a dynamic and expanding field, primarily driven by their proven and potential applications in medicine and materials science. Current research trajectories focus on several key areas:
Synthesis of Novel Derivatives: A significant portion of research is dedicated to the development of new and efficient synthetic methods for creating diverse libraries of 2-pyrazoline derivatives. asianpubs.orgresearchgate.net This includes the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, to make the synthesis more environmentally friendly. asianpubs.org
Exploration of Biological Activities: The broad pharmacological potential of 2-pyrazolines continues to be a major focus. researchgate.net Researchers are actively screening new derivatives for a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. acs.orgmdpi.comnih.gov
Structure-Activity Relationship (SAR) Studies: A crucial aspect of pyrazoline research involves understanding how the chemical structure of a derivative relates to its biological activity. researchgate.net By systematically modifying the substituents on the pyrazoline ring and observing the effects on activity, researchers can develop predictive models to guide the design of more potent and selective compounds. nih.gov
Development of Advanced Materials: Beyond their medicinal applications, 2-pyrazolines are being investigated for their use in materials science. Their fluorescent properties make them suitable for applications as brightening agents, fluorescent probes, and in optoelectronics. mdpi.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
14044-41-8 |
|---|---|
Molecular Formula |
C6H12N2 |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
2,4,5-trimethyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C6H12N2/c1-5-4-8(3)7-6(5)2/h5H,4H2,1-3H3 |
InChI Key |
UWCOGVAFZZBWAT-UHFFFAOYSA-N |
SMILES |
CC1CN(N=C1C)C |
Canonical SMILES |
CC1CN(N=C1C)C |
Synonyms |
1,3,4-Trimethyl-2-pyrazoline |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Pyrazoline, 1,3,4 Trimethyl and Its Analogs
Cyclocondensation Approaches
Cyclocondensation reactions represent a foundational and versatile strategy for constructing the 2-pyrazoline (B94618) ring system. These methods typically involve the formation of two new bonds in a single synthetic operation, leading to the heterocyclic core.
Reactions Involving Hydrazines and α,β-Unsaturated Enones
The most common and straightforward method for synthesizing 2-pyrazolines is the reaction between hydrazines or their derivatives and α,β-unsaturated carbonyl compounds, often referred to as chalcones. chim.itresearchgate.netderpharmachemica.comresearchgate.net This reaction proceeds via an initial Michael addition of the hydrazine (B178648) to the enone, followed by an intramolecular cyclization and dehydration to yield the stable 2-pyrazoline ring. researchgate.netajgreenchem.com The versatility of this method allows for the synthesis of a wide array of substituted pyrazolines by varying the substituents on both the hydrazine and the enone precursors.
To enhance the efficiency of the cyclocondensation reaction, various catalysts and energy sources have been employed. Acid catalysts are frequently used to promote the reaction between α,β-enones and hydrazines. researchgate.net For instance, solid acid catalysts like Amberlyst-15 have been utilized to facilitate the synthesis of 2-pyrazolines.
Ultrasound irradiation has emerged as a powerful non-conventional energy source in organic synthesis, aligning with the principles of green chemistry. nih.gov This technique significantly accelerates reaction rates, leading to shorter reaction times and often higher product yields compared to conventional heating methods. nih.govrsc.orgaip.org The application of ultrasound in the synthesis of pyrazole (B372694) derivatives from α,β-unsaturated cyanoesters and phenyl hydrazine demonstrated a tremendous enhancement in the reaction rate, with high yields achieved in 75-90 minutes. asianpubs.org The benefits are attributed to the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, thereby promoting the chemical reaction. nih.gov
| Method | Catalyst/Energy Source | Reaction Time | Yield (%) | Reference |
| Conventional Heating | Base Catalyst (NaOH) | 4-6 hours | Lower | nih.gov |
| Ultrasound Irradiation | None (Catalyst-Free) | 10-30 minutes | 85-96 | nih.gov |
| Ultrasound Irradiation | Acetic Acid | 30-40 minutes | 81-89 | aip.org |
A comparative overview of conventional and ultrasound-assisted synthesis methods for pyrazoline analogs.
Green chemistry principles have driven the development of more sustainable synthetic protocols for pyrazolines. nih.gov Microwave-assisted organic synthesis (MAOS) is a prominent green technique that dramatically reduces reaction times from hours to minutes and often improves yields. rsc.orgrsc.orgnih.gov Microwave heating is selective and highly efficient, allowing for rapid energy transfer directly to the reacting molecules. rsc.org
Solvent-free, or solid-state, reaction conditions are another cornerstone of green synthesis, minimizing the use of hazardous organic solvents. rsc.org The synthesis of pyrazoline derivatives has been successfully achieved under solvent-free conditions using microwave irradiation or grinding techniques, resulting in high yields and cleaner reaction profiles. nih.govjournalijar.com For example, a one-pot multicomponent synthesis of pyrano[2,3-c]pyrazoles was achieved under solvent-free microwave conditions with yields of 92–99%. rsc.org The combination of microwave irradiation with solvent-free conditions represents a highly efficient and environmentally benign approach for the synthesis of pyrazoline analogs. rsc.orgjournalijar.com
| Method | Conditions | Reaction Time | Yield (%) | Reference |
| Conventional Reflux | Ethanol | 10-12 hours | 59-71 | rsc.org |
| Microwave Irradiation | Ethanol, 180 W | 5-7 minutes | Good | rsc.org |
| Conventional Reflux | Ethanol, NaOH | 8 hours | - | derpharmachemica.com |
| Microwave Irradiation | Solvent-Free | 15 minutes | Good | rsc.org |
Comparison of reaction efficiency between conventional heating and microwave-assisted synthesis for pyrazoline analogs.
Intramolecular Amination of β,γ-Unsaturated Hydrazones
An alternative and powerful strategy for constructing the 2-pyrazoline ring involves the intramolecular amination of β,γ-unsaturated hydrazones. chim.it This method relies on the formation of a C–N bond via the cyclization of a pre-formed hydrazone tethered to an olefin. nih.govrsc.org This approach offers a different disconnection for retrosynthetic analysis and provides access to pyrazolines that may be difficult to obtain through traditional cyclocondensation.
Various catalytic systems have been developed to promote this cyclization, including visible-light photocatalysis, Brønsted acid promotion, and transition-metal catalysis. chim.itnih.govacs.orgrsc.org For example, manganese- and cobalt-catalyzed aminocyclization reactions of unsaturated hydrazones have been reported to produce a broad range of functionalized pyrazolines in good yields. acs.org In one study, various β,γ-unsaturated aryl- and heteroarylhydrazones underwent manganese-catalyzed cyclization to afford the corresponding pyrazoline products in yields ranging from 58% to 80%. acs.org This method demonstrates good functional group tolerance, accommodating esters and nitriles as well as both electron-donating and electron-withdrawing substituents. acs.org
| Substrate Substituent (Aryl Group) | Product | Yield (%) | Reference |
| Phenyl | 2a | 80 | acs.org |
| 4-Methylphenyl | 2b | 77 | acs.org |
| 4-Methoxyphenyl | 2c | 78 | acs.org |
| 4-Fluorophenyl | 2d | 75 | acs.org |
| 4-(Trifluoromethyl)phenyl | 2e | 76 | acs.org |
| 3-Thienyl | 2f | 58 | acs.org |
Yields of functionalized pyrazolines synthesized via Mn-catalyzed intramolecular aminocyclization of β,γ-unsaturated hydrazones.
1,3-Dipolar Cycloaddition Strategies
1,3-Dipolar cycloaddition is a powerful and highly regioselective method for synthesizing five-membered heterocyclic rings, including pyrazolines. nih.govchim.it This pericyclic reaction involves the addition of a 1,3-dipole to a dipolarophile (an alkene or alkyne) to form a five-membered ring in a concerted [3+2] cycloaddition fashion. nih.gov
Reactions of Nitrile Imines with Alkenes
For the synthesis of pyrazolines, the reaction between nitrile imines as 1,3-dipoles and alkenes as dipolarophiles is a well-established and efficient route. chim.itnih.govnih.gov Nitrile imines are highly reactive intermediates that are typically generated in situ from hydrazonoyl halides (e.g., hydrazonyl chlorides) by dehydrohalogenation with a base such as triethylamine. nih.govchim.itnih.gov
Once generated, the nitrile imine rapidly undergoes cycloaddition with an alkene. The reaction of nitrile imines with simple alkenes directly produces the 2-pyrazoline ring. chim.it This strategy offers high regioselectivity and has been employed to synthesize a wide variety of complex pyrazoline derivatives, including spiro-fused systems. nih.govacs.org The reaction's regiochemistry is often predictable, with the nitrogen terminus of the nitrile imine adding to the β-carbon of an α,β-unsaturated dipolarophile. researchgate.net
| Entry | Nitrile Imine Substituent (R) | Alkene | Product | Yield (%) | Reference |
| 1 | Phenyl | α-bromocinnamaldehyde | 1,3,4,5-tetrasubstituted pyrazole | 85 | nih.gov |
| 2 | 4-Nitrophenyl | α-bromocinnamaldehyde | 1,3,4,5-tetrasubstituted pyrazole | 82 | nih.gov |
| 3 | 4-Chlorophenyl | α-bromocinnamaldehyde | 1,3,4,5-tetrasubstituted pyrazole | 80 | nih.gov |
| 4 | 4-Methylphenyl | α-bromocinnamaldehyde | 1,3,4,5-tetrasubstituted pyrazole | 75 | nih.gov |
\Note: In this specific example from the literature, an alkene with a leaving group (bromo) was used, leading to an intermediate pyrazoline that undergoes elimination to form the aromatic pyrazole. The initial step is the cycloaddition to form a pyrazoline ring.* nih.gov
Cycloadditions Involving Diazoalkanes and Olefins
The [3+2] cycloaddition reaction between diazoalkanes and olefins is a cornerstone for the synthesis of 2-pyrazolines. researchgate.netmdpi.com This method involves the reaction of a 1,3-dipole (the diazoalkane) with a dipolarophile (the olefin) to form the five-membered pyrazoline ring. nih.gov The versatility of this reaction allows for the preparation of a wide array of substituted pyrazolines by varying the substituents on both the diazoalkane and the olefin.
The synthesis of 2-pyrazolines through this route is a well-established and popular method. researchgate.net Specifically, the reaction of diazoalkanes with α,β-unsaturated carbonyl compounds, such as aldehydes, ketones, and esters, serves as a primary pathway to these heterocycles. researchgate.netrdd.edu.iq For the synthesis of the target compound, 2-Pyrazoline, 1,3,4-trimethyl- , a plausible route would involve the reaction of 2-diazopropane (B1615991) with an appropriately substituted olefin, such as (E)-2-methylbut-2-ene, followed by N-methylation. The regioselectivity and stereoselectivity of the cycloaddition are crucial aspects that influence the final product structure.
Recent advancements have focused on milder reaction conditions, moving away from methods that require prolonged refluxing of tosylhydrazones with a base to generate the diazo compound in situ. rsc.org Photochemical methods, for example, have been developed to achieve the desired cycloaddition under mild conditions. rsc.org
Table 1: Key Features of Diazoalkane-Olefin Cycloaddition for 2-Pyrazoline Synthesis
| Feature | Description | Reference |
|---|---|---|
| Reaction Type | 1,3-Dipolar Cycloaddition ([3+2]) | mdpi.comnih.gov |
| Reactants | Diazoalkane (1,3-dipole) and an Olefin (dipolarophile) | researchgate.net |
| Key Intermediates | Nitrile imines can be generated in situ as related 1,3-dipoles. | thieme-connect.com |
| Applicability | A versatile and widely used method for constructing the 2-pyrazoline core. | researchgate.net |
| Advancements | Development of milder reaction conditions, including photochemical methods. | rsc.org |
Formation via Huisgen Zwitterions
The concept of 1,3-dipolar cycloadditions, extensively developed by Rolf Huisgen, provides the mechanistic foundation for pyrazoline synthesis from various precursors. nih.gov These reactions can proceed through either a concerted mechanism or a stepwise pathway involving zwitterionic intermediates. The formation of these Huisgen zwitterions is particularly relevant when the 1,3-dipole and the dipolarophile have significant charge separation or when steric factors hinder a fully concerted approach.
Nitrile imines, which are isoelectronic with diazoalkanes, are classic examples of 1,3-dipoles used in these cycloadditions. researchgate.net They can be generated in situ and react with olefins to yield pyrazolines. thieme-connect.com Depending on the electronic nature of the substituents on both the nitrile imine and the olefin, the reaction may proceed via a zwitterionic intermediate. mdpi.com For instance, the reaction of C,N-diphenylnitrylimine with electrophilically activated nitroethenes has been studied, with the potential for zwitterionic intermediates being considered in the reaction mechanism. mdpi.com While direct evidence for a stable zwitterionic intermediate in the synthesis of 2-Pyrazoline, 1,3,4-trimethyl- is not detailed, the underlying principles of Huisgen's 1,3-dipolar cycloaddition theory suggest that such pathways are mechanistically plausible, especially with highly polarized reactants.
Flow Chemistry Applications in 2-Pyrazoline Synthesis
Flow chemistry has emerged as a powerful technology for the synthesis of pyrazolines, offering significant advantages over traditional batch methods in terms of safety, efficiency, and scalability. mdpi.comnih.gov This approach is particularly beneficial for reactions involving hazardous or unstable intermediates, such as diazoalkanes. mdpi.com
The continuous in situ generation and immediate consumption of unstabilized diazo compounds in a flow reactor mitigates the risks associated with their accumulation, which is a major concern in batch processing. mdpi.com Several studies have reported the successful synthesis of 2-pyrazoline libraries using automated, multistep flow systems. rsc.orgrsc.org These systems often involve the formation of a hydrazone from an aldehyde, followed by oxidation (e.g., with MnO₂) to generate the diazo species, which then undergoes a [3+2] cycloaddition with an electron-poor alkene—all within a continuous flow setup. rsc.org This strategy has been shown to significantly reduce reaction times, from hours in batch to minutes in flow. mdpi.com
A notable example demonstrated the synthesis of a library of 20 different pyrazolines with yields ranging from 30–89%. rsc.org Furthermore, the process was successfully scaled up, achieving a productivity of 3.1 g per hour for a specific pyrazoline analog. rsc.org Photochemical synthesis of pyrazolines from tetrazoles has also been successfully translated to a continuous flow process, enabling the multigram production of these heterocycles in a safe and scalable manner. thieme-connect.com The application of these flow methodologies could enable a safer and more efficient production of 2-Pyrazoline, 1,3,4-trimethyl- .
Table 2: Advantages of Flow Chemistry in 2-Pyrazoline Synthesis
| Advantage | Description | Reference |
|---|---|---|
| Enhanced Safety | In situ generation and consumption of hazardous intermediates like diazoalkanes minimizes risk. | mdpi.com |
| Increased Efficiency | Drastic reduction in reaction times compared to batch methods. | mdpi.com |
| Scalability | Allows for efficient scaling up of synthesis processes. | rsc.orgnih.gov |
| Automation | Enables automated library generation for rapid compound screening. | rsc.orgrsc.org |
| Improved Control | Offers superior control over reaction parameters such as temperature and residence time. | thieme-connect.comnih.gov |
Derivatization Strategies for Functionalization of the 2-Pyrazoline, 1,3,4-trimethyl- Scaffold
The 2-pyrazoline ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with a wide range of biological activities. nih.govnih.gov Consequently, the development of strategies to functionalize and derivatize the pyrazoline core is of significant interest. The 2-Pyrazoline, 1,3,4-trimethyl- scaffold offers several positions that can be targeted for derivatization to modulate its physicochemical and biological properties.
The primary points for functionalization on a 2-pyrazoline ring are the N-1, C-3, C-4, and C-5 positions. For the specific 1,3,4-trimethyl- scaffold, the existing methyl groups could potentially be modified, or further substitutions could be introduced if the synthetic precursors allow.
Common derivatization strategies include:
N-1 Position: The nitrogen atom at position 1 is a common site for introducing diverse substituents. For instance, reactions with acyl chlorides or isocyanates can introduce amide or urea (B33335) functionalities, respectively. The presence of a carboxamido group at the N-1 position has been shown to contribute significantly to the antimicrobial activity of certain pyrazolines. mdpi.com
C-3 and C-5 Positions: The substituents at these positions are typically dictated by the choice of the initial α,β-unsaturated carbonyl compound and hydrazine used in the synthesis. mdpi.com Introducing aromatic or heterocyclic rings, such as furan, at these positions has been explored to enhance biological activity. revistabionatura.org
C-4 Position: Functionalization at the C-4 position can be achieved by using appropriately substituted olefins in the initial cycloaddition or through post-synthesis modifications. For example, amination reactions catalyzed by copper(I) or palladium have been used to functionalize the 4-position of pyrazole rings, a strategy that could potentially be adapted for pyrazolines. nih.gov
These derivatization approaches allow for the systematic exploration of the chemical space around the 2-Pyrazoline, 1,3,4-trimethyl- core, enabling the optimization of its properties for various applications in materials science and medicinal chemistry. nih.gov
Elucidation of Reaction Mechanisms and Kinetics in 2 Pyrazoline Formation
Mechanistic Pathways of Cyclocondensation Reactions
Cyclocondensation reactions are a cornerstone for synthesizing 2-pyrazolines, typically involving the reaction of an α,β-unsaturated carbonyl compound (enone) with a hydrazine (B178648) derivative. nih.govchim.it The reaction can proceed through two primary mechanistic pathways, often competing, depending on the substrates and reaction conditions. chim.it
The most widely accepted mechanism for the formation of 2-pyrazolines from α,β-unsaturated ketones and hydrazines is the aza-Michael addition pathway. chim.itfrontiersin.org This process involves the nucleophilic 1,4-conjugate addition of the hydrazine to the electron-deficient alkene of the enone.
The mechanism unfolds as follows:
Nucleophilic Attack: The hydrazine, acting as a nitrogen-centered nucleophile, attacks the β-carbon of the α,β-unsaturated carbonyl system. researchgate.netnih.gov
Intermediate Formation: This attack leads to the formation of a zwitterionic or enolate intermediate.
Intramolecular Cyclization: The intermediate then undergoes a rapid intramolecular nucleophilic attack by the terminal nitrogen atom of the hydrazine moiety onto the carbonyl carbon. frontiersin.org
Dehydration: The resulting five-membered heterocyclic intermediate, a hydroxylated pyrazolidine, subsequently eliminates a molecule of water to yield the thermodynamically stable 2-pyrazoline (B94618) ring. chim.itresearchgate.net
This cascade reaction, involving an initial aza-Michael addition followed by cyclization, is an efficient method for constructing the pyrazoline framework. frontiersin.orgresearchgate.net The reaction is often catalyzed by acids or bases, which can facilitate both the initial conjugate addition and the final dehydration step. chim.it
| Step | Description | Key Intermediates |
|---|---|---|
| 1 | 1,4-Conjugate addition of hydrazine to an α,β-unsaturated carbonyl compound. | Enolate/Zwitterion |
| 2 | Intramolecular nucleophilic attack of the terminal nitrogen on the carbonyl carbon. | Cyclic hemiaminal (hydroxypyrazolidine) |
| 3 | Elimination of a water molecule (dehydration). | 2-Pyrazoline |
An alternative mechanistic route involves the initial formation of a hydrazone, which then undergoes cyclization. chim.it In some cases, this cyclization step is oxidative. The process begins with the condensation of the hydrazine with the carbonyl group of the enone to form a hydrazone intermediate. This intermediate can then cyclize to form the pyrazoline ring.
Oxidative cyclization specifically refers to pathways where an oxidizing agent is used to facilitate the ring-closure or subsequent aromatization. For instance, a hydrazone intermediate can be subjected to an oxidizing agent, which may generate a more reactive species like a nitrile imine in situ. ijcrt.org This highly reactive intermediate can then undergo an intramolecular cyclization. Manganese dioxide (MnO₂) is one such reagent that has been utilized to assist the oxidative cyclization of phenylhydrazones with olefins, proceeding via a nitrile imine intermediate to form pyrazolines. ijcrt.org While often leading to the fully aromatic pyrazole (B372694), the pyrazoline is a key intermediate in this process. nih.gov
Detailed Mechanisms of 1,3-Dipolar Cycloadditions
The [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition, is a powerful and highly convergent method for synthesizing five-membered heterocycles, including 2-pyrazolines. beilstein-journals.orgresearchgate.nettandfonline.com This reaction involves the combination of a 1,3-dipole with a dipolarophile, which is typically an alkene or alkyne. researchgate.net
For pyrazoline synthesis, the most common 1,3-dipoles are diazo compounds (e.g., diazomethane) and nitrilimines. beilstein-journals.orgmdpi.com
Diazo Compounds: The reaction of a diazoalkane with an alkene is a classic route to 1-pyrazolines. These initial products are often unstable and can isomerize to the more stable 2-pyrazolines. enamine.net
Nitrilimines: These are highly reactive intermediates that can be generated in situ, for example, by the oxidation of aldehyde hydrazones. ijcrt.org They readily react with alkenes to form pyrazolines.
The mechanism of the 1,3-dipolar cycloaddition is generally considered to be a concerted, pericyclic process where the two new sigma bonds are formed simultaneously, although asynchronous and stepwise pathways are also possible. mdpi.com According to molecular electron density theory (MEDT), the reaction between a nitrilimine and an alkene can proceed through a one-step, two-stage mechanism. mdpi.com This involves the initial formation of a C-C bond, followed rapidly by the formation of the C-N bond to close the ring. mdpi.commdpi.com The regioselectivity of the addition is governed by the electronic and steric properties of both the 1,3-dipole and the dipolarophile. In some cases, particularly with polar solvents, the reaction may proceed through a stepwise mechanism involving a zwitterionic intermediate. mdpi.com
Kinetic Studies of 2-Pyrazoline Formation Reactions
Kinetic studies provide quantitative insight into the reaction rates and mechanisms of 2-pyrazoline formation. The reaction between chalcones (α,β-unsaturated ketones) and hydrazines or their derivatives is frequently studied. These investigations often reveal that the reaction follows second-order kinetics, being first-order with respect to each of the reactants. researchgate.netkoyauniversity.orgresearchgate.net
The reaction rate can be monitored using techniques such as UV-Vis spectrophotometry by observing the disappearance of the chalcone (B49325) chromophore over time. researchgate.netresearchgate.net The rate constants are influenced by several factors:
Substituents: Electron-withdrawing groups on the chalcone generally increase the reaction rate by making the β-carbon more electrophilic and susceptible to nucleophilic attack. Conversely, electron-donating groups tend to decrease the rate.
Solvent: The polarity of the solvent can influence the reaction rate by stabilizing or destabilizing the transition states and intermediates.
Temperature: As with most chemical reactions, an increase in temperature typically leads to an increase in the reaction rate constant, as described by the Arrhenius equation.
Kinetic data, including rate constants and activation parameters (like activation energy, enthalpy, and entropy of activation), can be used to support proposed reaction mechanisms. researchgate.net For instance, a large negative entropy of activation would be consistent with a highly ordered transition state, such as that expected in a concerted cycloaddition or a rate-determining cyclization step.
| Parameter | Observation | Reference |
|---|---|---|
| Reaction Order | First-order with respect to chalcone and first-order with respect to the hydrazine derivative (overall second-order). | researchgate.netresearchgate.net |
| Effect of Substituents | Electron-withdrawing groups on chalcones increase the rate; electron-donating groups decrease the rate. | researchgate.net |
| Proposed Mechanism | Kinetic data often supports a stepwise mechanism, such as the Claisen route. | koyauniversity.orgresearchgate.net |
Enantioselective Reaction Mechanisms
The development of enantioselective methods for the synthesis of chiral pyrazolines is of significant interest due to their prevalence in bioactive molecules. nih.gov Asymmetric catalysis, using either chiral organocatalysts or chiral metal complexes, is the predominant strategy. thieme-connect.comrwth-aachen.de
The enantioselective aza-Michael addition is a common approach. researchgate.netnih.gov Chiral catalysts, such as cinchona alkaloid derivatives or prolinol-based catalysts, can create a chiral environment that directs the nucleophilic attack of the hydrazine onto one face of the α,β-unsaturated ketone. thieme-connect.comresearchgate.net
The mechanism often involves the activation of the substrates through non-covalent interactions:
Iminium Ion Activation: A chiral primary or secondary amine catalyst can react with the enone to form a chiral iminium ion intermediate. This activation lowers the LUMO of the enone, making it more reactive towards the aza-Michael addition, with the catalyst's chiral scaffold sterically blocking one face from attack. thieme-connect.com
Hydrogen Bonding: Bifunctional catalysts, such as chiral squaramides or ureas, can simultaneously activate the enone (e.g., through H-bonding to the carbonyl oxygen) and orient the incoming hydrazine nucleophile, thereby controlling the stereochemical outcome of the addition. thieme-connect.com
Similarly, enantioselective 1,3-dipolar cycloadditions can be achieved using chiral Lewis acid catalysts. For example, a chiral N,N'-dioxide/scandium(III) complex has been used to catalyze the reaction between bicyclic diaziridines (which act as azomethine imine precursors) and chalcones, affording chiral pyrazolines with high enantioselectivity. nih.gov The chiral Lewis acid coordinates to the reactants, organizing the transition state in a way that favors the formation of one enantiomer.
Sophisticated Spectroscopic and Diffraction Techniques for Structural Elucidation of 2 Pyrazoline, 1,3,4 Trimethyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
The ¹H NMR spectrum of a pyrazoline derivative provides characteristic signals for the protons on the heterocyclic ring and its substituents. For pyrazoline rings, the protons at positions 4 and 5 typically form an ABX or AMX spin system, resulting in distinct splitting patterns. mdpi.combiomedpharmajournal.org The two geminal protons at the C-4 position are diastereotopic and resonate as separate signals, often appearing as doublets of doublets. nih.govnih.gov The vicinal proton at the C-5 position also appears as a doublet of doublets due to coupling with the C-4 protons. nih.govresearchgate.net
In the case of substituted pyrazolines, the chemical shifts of the methyl groups provide valuable information. For instance, the protons of a methyl group attached to a carbon atom typically appear in the upfield region of the spectrum.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| N-CH₃ | ~2.5-2.8 | s | - |
| C3-CH₃ | ~1.9-2.2 | s | - |
| C4-CH₃ | ~1.1-1.4 | d | ~7.0 |
| H-4 | ~2.8-3.2 | m | - |
| H-5a (geminal to H-5b) | ~3.0-3.4 | dd | Jgem ≈ 17, Jvic ≈ 7 |
| H-5b (geminal to H-5a) | ~3.6-4.0 | dd | Jgem ≈ 17, Jvic ≈ 12 |
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyrazoline ring are characteristic. Generally, the C3 carbon (C=N) appears in the downfield region, while the C4 and C5 carbons resonate at higher fields. dergipark.org.tr
For "2-Pyrazoline, 1,3,4-trimethyl-", the signals for the three methyl carbons would be observed in the upfield region of the spectrum. The specific chemical shifts are influenced by the electronic environment of each carbon atom.
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C3 (C=N) | 150-162 dergipark.org.tr |
| C4 | 40-50 dergipark.org.tr |
| C5 | 58-64 nih.govdergipark.org.tr |
| N-CH₃ | ~35-45 |
| C3-CH₃ | ~15-25 |
| C4-CH₃ | ~10-20 |
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in confirming the connectivity of atoms. nih.gov A ¹H-¹H COSY spectrum would show correlations between coupled protons, confirming the relationships between the protons on the pyrazoline ring. nih.gov An HMBC spectrum reveals correlations between protons and carbons that are two or three bonds apart, which is crucial for assigning the quaternary carbons and confirming the positions of the methyl substituents. nih.gov
Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons. This would be particularly useful in establishing the stereochemistry at the C4 position.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of a pyrazoline derivative will exhibit characteristic absorption bands. A key feature is the C=N stretching vibration, which typically appears in the range of 1590-1624 cm⁻¹. jocpr.com The C-N stretching vibration is also observable. fip.org The aliphatic C-H stretching vibrations of the pyrazoline ring and the methyl groups are expected in the region of 2800-3000 cm⁻¹. dergipark.org.tr The absence of a C=O stretching band confirms the formation of the pyrazoline ring from chalcone (B49325) precursors. rjpbcs.com
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |
|---|---|---|
| C-H (aliphatic) | Stretching | 2835-3005 dergipark.org.tr |
| C=N | Stretching | 1590-1624 jocpr.com |
| C-N | Stretching | 1253-1321 fip.org |
| Pyrazole (B372694) Ring | Deformation | ~634 derpharmachemica.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The mass spectrum of "2-Pyrazoline, 1,3,4-trimethyl-" would show a molecular ion peak (M⁺) corresponding to its molecular weight of 112.17 g/mol . nist.gov
Electron ionization (EI) mass spectrometry often leads to characteristic fragmentation patterns that can provide valuable structural information. The fragmentation of the pyrazoline ring is a key diagnostic feature. The fragmentation pathways are influenced by the position and nature of the substituents. researchgate.net
Applications of 2 Pyrazoline, 1,3,4 Trimethyl As a Versatile Synthetic Building Block
Role in the Construction of Complex Heterocyclic Systems
The 2-pyrazoline (B94618) ring is a valuable synthon, or building block, for the synthesis of more complex, often fused, heterocyclic systems. Its inherent reactivity allows it to participate in a variety of chemical transformations. Pyrazoline derivatives serve as precursors for a range of other heterocyclic compounds through reactions like cycloadditions, condensations, and rearrangements.
For instance, the pyrazoline nucleus can be used to construct pyrazole-fused heterocycles. These synthetic strategies often involve the reaction of pyrazolone (B3327878) derivatives, which exist in tautomeric equilibrium with pyrazolines, with various reagents to build additional rings. This approach has led to the creation of diverse systems such as pyrazolopyran and pyrazolopyridazine. researchgate.net The functional groups on the pyrazoline ring can be readily modified, providing multiple reactive sites for further chemical architecture. nih.govresearchgate.net The synthesis of compounds like 1,3,4,5-tetraaryl-2-pyrazolines and pyrrolo[3,4-c]pyrazole-4,6-diones highlights the utility of nitrilimines reacting with different dipolarophiles to form the pyrazoline core, which can then be further elaborated.
The versatility of the pyrazoline scaffold is also demonstrated in its use to create pyrazolo[3,4-b]pyridin-6-ones through annulation reactions. rsc.org These complex structures are of significant interest in medicinal chemistry and materials science. The ability to start from simple pyrazoline precursors and construct intricate, multi-ring systems underscores their importance as foundational building blocks in heterocyclic synthesis. researchgate.netijpsr.comresearchgate.net
Utility in the Synthesis of Functional Organic Materials
The distinct photophysical properties of the 2-pyrazoline core have made it a favored component in the design of advanced functional organic materials. researchgate.net Their strong fluorescence, high quantum yields, and tunable electronic characteristics are central to their applications in optoelectronics and chemical sensing. nih.gov
Optoelectronic Applications (e.g., Organic Light-Emitting Diodes)
Pyrazoline derivatives are widely recognized for their excellent luminescent properties, emitting light, often in the blue region of the spectrum, with high efficiency. nih.govnih.govresearchgate.net This has led to their extensive investigation for use in Organic Light-Emitting Diodes (OLEDs). In OLED devices, pyrazoline-based materials can function as both the light-emitting layer (EML) and the hole-transporting layer (HTL). researchgate.netiphy.ac.cn
The nitrogen atoms in the pyrazoline ring facilitate electron transfer, while the extended π-conjugation system of aryl-substituted pyrazolines results in bright luminescence. researchgate.net This combination of properties allows for the fabrication of efficient and stable OLEDs. For example, devices using pyrazoline derivatives have achieved high brightness and efficiency, demonstrating their potential in next-generation displays and lighting. researchgate.netprinceton.edursc.org The performance of these materials can be finely tuned by modifying the substituent groups on the pyrazoline ring, altering the emission color and electronic properties. researchgate.net
Table 1: Performance of Selected Pyrazoline-Based OLEDs
| Pyrazoline Derivative Type | Role in OLED | Emission Color/Peak | Max. Brightness (cd/m²) | Max. Efficiency (cd/A) |
|---|---|---|---|---|
| 1,3-diphenyl-6-CF3-1H-pyrazolo[3,4-b]quinoline (Mol3) | Emitter | Bluish-Green (506 nm) | ~1436 | 1.26 |
| 1-methyl-3-phenyl-6-N,N-dimethyl-pyrazolo[3,4-b]quinoline | Emitter | Green | 37,000 | 6.0 |
| l-phenyl-3-(dimethylamino)styryl-5-(p(dimethylamino)phenyl)pyrazoline (PDP) | Emitter/HTL | Green (500 nm) | - | Enhanced 104x vs. Alq |
| 2,6-di-tert.-butyl-4-(2,5-diphenyl-3,4-dihydro-2H-pyrazol-3-yl)-phenol (HPhP) | Emitter | Blue (445 nm) | - | up to 10.63 |
Data compiled from multiple sources for illustrative purposes. iphy.ac.cnresearchgate.netepa.gov
Fluorescence Probes and Chemosensors
The inherent fluorescence of the pyrazoline scaffold makes it an ideal platform for designing chemosensors. nih.gov These sensors can detect specific ions or molecules through changes in their fluorescence intensity ("turn-on" or "turn-off" mechanisms) or a shift in emission wavelength. semanticscholar.orgnih.gov Pyrazoline-based probes have been developed for the highly selective and sensitive detection of various metal ions, including Zn²⁺, Cd²⁺, Fe³⁺, Al³⁺, and Hg²⁺. semanticscholar.orgnih.govmdpi.comconsensus.apprsc.org
The design of these sensors often involves attaching a specific binding site (receptor) to the pyrazoline fluorophore. When the target analyte binds to the receptor, it perturbs the electronic structure of the molecule, leading to a measurable change in its photophysical properties. For example, a pyrazoline derivative with a phenolic group has been shown to selectively bind to Al³⁺ ions, resulting in a significant fluorescence enhancement that allows for live-cell imaging. rsc.org Similarly, other derivatives have been engineered to detect picric acid, a nitroaromatic explosive, with high quenching efficiency through fluorescence resonance energy transfer (FRET) and photoinduced electron transfer (PET) mechanisms. researchgate.net
Table 2: Examples of Pyrazoline-Based Fluorescent Chemosensors
| Sensor Type | Analyte Detected | Limit of Detection (LoD) | Fluorescence Response |
|---|---|---|---|
| Pyrazole-based sensor (9) | Fe³⁺ | 0.025 µM | 30-fold increase at 465 nm |
| Pyrazole-based sensor (8) | Zn²⁺ | - | ~20-fold increase at 480 nm |
| Benzothiazole-pyrazoline (BP) | Picric Acid | 1.1 µM | Quenching efficiency of 82% |
| Pyrene-appended pyrazoline (PY-I) | Al³⁺ | - | "Turn-on" response |
Data compiled from multiple sources for illustrative purposes. semanticscholar.orgrsc.orgresearchgate.net
Precursor to Chiral Compounds and Enantioselective Synthesis
The pyrazoline ring is a prominent structural motif in many chiral molecules. nih.gov As such, the development of methods for the asymmetric synthesis of pyrazolines is a significant area of research, as these chiral building blocks are valuable precursors for more complex enantiopure compounds, particularly in the field of medicinal chemistry. nih.govnih.govrevistabionatura.orgnih.gov
Strategies for synthesizing chiral pyrazolines include:
[3+2] Cycloaddition Reactions: Chiral metal complexes can catalyze the reaction between azomethine imines and α,β-unsaturated compounds to produce optically active pyrazolidines and pyrazolines with high enantioselectivity. acs.org
Organocatalytic Cascade Reactions: Chiral amines and other organocatalysts can facilitate cascade reactions, such as aza-Michael/cyclization sequences, to form chiral pyrazolines from simple acyclic precursors. nih.gov
Ring-Opening/Migration Cascades: Novel methods involving the reaction of bicyclic diaziridines with donor-acceptor cyclopropanes, catalyzed by a chiral scandium(III) complex, have been developed to synthesize a diverse array of chiral pyrazolines. nih.govrsc.org
These enantioselective methods provide access to a library of chiral pyrazoline derivatives that can be used as versatile precursors in the synthesis of pharmaceuticals and other complex chiral targets. rsc.orgacs.orgresearchgate.net
Coordination Chemistry of 2 Pyrazoline, 1,3,4 Trimethyl Derivatives As Ligands
Pyrazoline Ligand Design and Synthesis for Metal Complexation
The design of pyrazoline-based ligands for metal complexation is a versatile area of synthetic chemistry. researchgate.net The primary route for synthesizing the 2-pyrazoline (B94618) core involves the cyclization reaction of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) derivatives. revistabionatura.comrdd.edu.iq This method allows for the introduction of various substituents onto the pyrazoline ring, which can be tailored to influence the ligand's electronic and steric properties, and thus its coordination behavior with different metal ions. ajgreenchem.com
Another common synthetic pathway is the reduction of a corresponding pyrazole (B372694). For instance, 3,5-dimethyl-2-pyrazoline can be prepared by the reduction of 3,5-dimethylpyrazole (B48361) using hydrogen gas in the presence of an iron catalyst. rdd.edu.iqajgreenchem.com Modifications of these methods could theoretically be employed to synthesize 1,3,4-trimethyl-2-pyrazoline.
The synthesis of more complex pyrazoline-based ligands often involves multistep procedures. For example, a common approach is the base-catalyzed Claisen-Schmidt condensation of an appropriate ketone with an aldehyde to form a chalcone (B49325) intermediate, which is then cyclized with a hydrazine. rdd.edu.iqresearchgate.net The substituents on the initial reactants determine the final substitution pattern of the pyrazoline ring. nih.gov For ligands intended for complexation, functional groups capable of coordination, such as pyridyl or hydroxyl groups, are often incorporated into the structure. ajgreenchem.comajgreenchem.com
General Synthetic Strategies for Pyrazoline Ligands:
| Method | Description | Key Reactants | Reference |
| Chalcone Cyclization | Reaction of α,β-unsaturated ketones with hydrazines. This is the most common and versatile method. | Chalcones, Hydrazine Hydrate/Derivatives | revistabionatura.comrdd.edu.iq |
| Pyrazole Reduction | Reduction of the corresponding pyrazole ring to a pyrazoline. | Pyrazoles, Reducing Agents (e.g., H₂/Fe) | rdd.edu.iqajgreenchem.com |
| Ketazine Cyclization | Intramolecular cyclization of ketazines, often catalyzed by a protonic acid. | Ketazines, Acid Catalyst | researchgate.net |
| 1,3-Dipolar Cycloaddition | Reaction of nitrile imines with alkenes. | Nitrile Imines, Alkenes | researchgate.net |
Chelation Ability and Coordination Modes with Transition Metals
Pyrazoline derivatives are effective chelating agents for a variety of transition metals, including Cr(III), Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). iiste.orgiiste.org The primary coordination site is typically the sp²-hybridized nitrogen atom (C=N) of the pyrazoline ring. ajgreenchem.comiiste.org Depending on the substituents, pyrazolines can act as monodentate, bidentate, or even polydentate ligands. researchgate.netajgreenchem.com
If the pyrazoline ring contains additional donor atoms, such as an oxygen in a carbonyl group or a nitrogen in a pyridyl substituent, these can also participate in coordination, leading to the formation of stable chelate rings. iiste.orgresearchgate.net For instance, ligands derived from 2-[5-(2-hydroxy phenyl) 1,3,4-oxadiazol-2yl]-5-methyl-2, 4 dihydro-3H-pyrazol-3-one have been shown to act as bidentate ligands, coordinating through the pyrazoline nitrogen and a carbonyl oxygen. iiste.orgiiste.org
The coordination of the ligand to the metal center is often confirmed by a noticeable shift in the stretching frequency of the C=N bond in the FT-IR spectrum of the resulting metal complex. ajgreenchem.comiiste.org The geometry of the final complex is influenced by the nature of the metal ion, the ligand-to-metal ratio, and the specific coordination mode of the pyrazoline ligand. iiste.orgiiste.org
Common Coordination Modes of Pyrazoline Ligands:
| Coordination Mode | Description | Example Donor Atoms |
| Monodentate | Coordination through a single atom, typically the imine nitrogen. | N |
| Bidentate | Coordination through two donor atoms, forming a chelate ring. | N, N' or N, O |
| Polydentate | Coordination through multiple donor atoms, often in bridging modes. | N, N', O, S, etc. |
Structural Characterization of Pyrazoline-Metal Complexes
The structures of pyrazoline-metal complexes are elucidated using a combination of spectroscopic and analytical techniques.
Infrared (IR) Spectroscopy: This is a key tool for confirming the coordination of the pyrazoline ligand. A shift to a lower frequency for the C=N stretching vibration in the complex compared to the free ligand indicates the involvement of the imine nitrogen in bonding with the metal ion. ajgreenchem.comiiste.org Similarly, shifts in the vibrational frequencies of other potential donor groups (e.g., C=O, N-H, C=S) can confirm their participation in chelation. ajgreenchem.comajgreenchem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and to observe changes upon complexation. nih.gov Coordination-induced shifts in the proton and carbon signals adjacent to the donor atoms provide evidence of metal-ligand bond formation. acs.org
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the coordination sphere around the metal ion. The d-d transitions observed can help in assigning whether the complex is, for example, octahedral, tetrahedral, or square planar. iiste.orgiiste.org
Elemental Analysis and Molar Conductance: Elemental analysis confirms the stoichiometry of the metal complexes, typically the metal-to-ligand ratio. iiste.orgiiste.org Molar conductance measurements in various solvents help to determine whether the complexes are electrolytic or non-electrolytic in nature. iiste.org
Example of Spectroscopic Data for a Pyrazoline Ligand and its Complex:
| Technique | Free Ligand (Hypothetical) | Metal Complex (Hypothetical) | Implication |
| FT-IR (cm⁻¹) ν(C=N) | ~1610 | ~1590 | Coordination of imine nitrogen |
| ¹H NMR (ppm) H near N | 7.8 | 8.1 | Deshielding due to coordination |
| UV-Vis (nm) | - | Bands in visible region | d-d electronic transitions indicating complex formation |
Catalytic Applications of Pyrazoline-Metal Complexes
Metal complexes derived from pyrazoline and related pyrazole ligands have attracted significant interest for their catalytic activities in various organic transformations. rdd.edu.iqajgreenchem.com The catalytic utility of these complexes stems from the ability of the metal center to activate substrates and facilitate reactions, while the pyrazoline ligand framework can be tuned to influence selectivity and efficiency.
While specific catalytic applications for complexes of 1,3,4-trimethyl-2-pyrazoline are not documented, pyrazoline- and pyrazole-metal complexes have been employed in several types of reactions:
Oxidation Reactions: Iron and cobalt complexes with pyrazole-based ligands have been investigated as catalysts for the oxidation of alkanes. nih.gov
Hydrogenation and Dehydrogenation: Iridium and ruthenium complexes featuring protic pyrazole ligands have been shown to catalyze the dehydrogenation of formic acid, a reaction relevant to hydrogen storage.
Carbon-Carbon Bond Formation: The versatile coordination chemistry of pyrazoline ligands makes their metal complexes potential candidates for various cross-coupling and polymerization reactions, although specific examples are more prevalent for pyrazole-based systems.
The design of the pyrazoline ligand is crucial for its catalytic application. For instance, the introduction of protic NH groups adjacent to the coordination site in pyrazole ligands can lead to metal-ligand cooperative catalysis, where the ligand actively participates in bond activation steps.
Future Directions and Emerging Research Avenues for 2 Pyrazoline, 1,3,4 Trimethyl
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of pyrazoline derivatives has traditionally involved methods that are effective but often face challenges regarding environmental impact and efficiency. nih.gov The future of synthesizing 1,3,4-trimethyl-2-pyrazoline lies in the adoption of green and sustainable chemistry principles. scielo.org.coiftmuniversity.ac.in Research in this area will likely focus on developing one-pot multicomponent reactions (MCRs) that improve efficiency by forming multiple bonds in a single step, thereby reducing reaction times and waste. ijarsct.co.in
Key advancements are anticipated in the following areas:
Eco-Friendly Catalysis: A significant push is toward the use of recyclable and non-toxic catalysts, such as ZnO nanoparticles, which have demonstrated high reusability and effectiveness in aqueous media for other pyrazoline derivatives. ijarsct.co.in
Alternative Energy Sources: Methodologies employing microwave irradiation and grinding are gaining traction. iftmuniversity.ac.inimpactfactor.orgresearchgate.net These techniques offer substantial reductions in reaction time and energy consumption compared to conventional heating methods. impactfactor.org
Green Solvents: The replacement of volatile organic solvents with greener alternatives like water or ionic liquids is a critical goal. ijarsct.co.inimpactfactor.org Research into aqueous-based synthesis at moderate temperatures presents a promising path for the environmentally benign production of 1,3,4-trimethyl-2-pyrazoline. ijarsct.co.in
Table 1: Comparison of Synthetic Methodologies for Pyrazoline Synthesis
| Methodology | Key Advantages | Potential Impact on 1,3,4-trimethyl-2-pyrazoline Synthesis |
|---|---|---|
| Conventional Heating | Well-established procedures. | Baseline for comparison; often longer reaction times (5-20 hours) and lower yields. impactfactor.org |
| Microwave Irradiation | Drastic reduction in reaction time (5-10 minutes), higher yields, energy efficiency. impactfactor.orgnih.govresearchgate.net | Rapid and efficient synthesis, enabling high-throughput screening of derivatives. |
| Grinding / Mechanochemistry | Solvent-free conditions, simple operation, energy-efficient. iftmuniversity.ac.inimpactfactor.org | An eco-friendly, solid-state synthetic route that minimizes solvent waste. |
| ZnO Nanoparticle Catalysis | High yields, catalyst reusability, use of water as a solvent. ijarsct.co.in | A highly sustainable and cost-effective production method. |
Exploration of Advanced Functional Materials Based on the Scaffold
The inherent structural and electronic properties of the pyrazoline ring make it an attractive scaffold for the development of advanced functional materials. While the broader class of pyrazolines is known for applications in pharmaceuticals and materials science, a focused exploration of 1,3,4-trimethyl-2-pyrazoline is a key future direction. nih.gov Research will likely concentrate on harnessing its specific substitution pattern to create materials with tailored optical, electronic, and biological properties.
Emerging research avenues include:
Organic Electronics: Pyrazoline derivatives have been investigated as hole-transporting materials in Organic Electroluminescent Devices (OLEDs) due to their p-π conjugated systems. jocpr.com Future work could involve incorporating the 1,3,4-trimethyl-2-pyrazoline moiety into polymers or small molecules to evaluate its performance in organic electronics, such as OLEDs and organic photovoltaics.
Fluorescent Probes and Sensors: The pyrazoline nucleus is a known fluorophore, capable of absorbing light and emitting fluorescence. jocpr.com A systematic investigation into the photophysical properties of 1,3,4-trimethyl-2-pyrazoline could lead to its use as a fluorescent probe for detecting specific analytes or as a component in advanced imaging agents.
Bioactive Materials: The pyrazoline scaffold is present in numerous molecules with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. iglobaljournal.comeurekaselect.com A crucial research avenue is the synthesis and screening of new derivatives of 1,3,4-trimethyl-2-pyrazoline to discover novel therapeutic agents.
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch synthesis to continuous flow chemistry represents a paradigm shift in chemical manufacturing. nih.gov Flow chemistry offers superior control over reaction parameters, enhanced safety, and improved scalability, making it an ideal platform for the synthesis of heterocyclic compounds like pyrazolines. nih.govmdpi.com
Future research will focus on:
Developing Continuous Flow Processes: A primary goal is to translate the synthesis of 1,3,4-trimethyl-2-pyrazoline into a continuous flow setup. This would enable precise control over temperature, pressure, and reaction time, often leading to higher yields and purity. mdpi.com Flow chemistry can significantly shorten reaction times, in some cases from hours to just minutes. mdpi.comnih.gov
Enhanced Safety Protocols: The synthesis of some heterocyclic compounds involves hazardous intermediates, such as diazoalkanes. Flow reactors, with their small reaction volumes and efficient mixing, allow for the safe, in-situ generation and consumption of such species, mitigating the risks associated with batch processing. mdpi.comnih.gov
Automated Synthesis Platforms: Integrating flow chemistry with automated systems can accelerate the discovery process. akjournals.com An automated platform could rapidly synthesize a library of derivatives based on the 1,3,4-trimethyl-2-pyrazoline scaffold by systematically varying reactants and conditions. researchgate.netresearchgate.net This high-throughput approach is invaluable for screening and identifying compounds with desired properties for materials science or medicinal chemistry applications.
Table 2: Advantages of Flow Chemistry for Pyrazoline Synthesis
| Parameter | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Reaction Time | Hours to days (e.g., 9-16 hours) mdpi.com | Seconds to minutes (e.g., 15-30 minutes) mdpi.comnih.gov |
| Safety | Higher risk with hazardous intermediates and exotherms. | Improved safety due to small volumes and superior heat transfer. nih.gov |
| Scalability | Often challenging and requires re-optimization. | More straightforward by running the system for longer periods. nih.gov |
| Process Control | Limited control over mixing and temperature gradients. | Precise control over reaction parameters. nih.gov |
Deeper Computational Insights into Reactivity and Selectivity
Computational chemistry provides a powerful lens for understanding and predicting the behavior of molecules. For 1,3,4-trimethyl-2-pyrazoline, computational methods like Density Functional Theory (DFT) can offer profound insights into its electronic structure, reactivity, and potential interactions, thereby guiding experimental efforts. researchgate.netnih.gov
Future computational studies are expected to address:
Reaction Mechanism and Regioselectivity: Theoretical calculations can elucidate the mechanisms of reactions used to synthesize or modify 1,3,4-trimethyl-2-pyrazoline. This understanding is crucial for optimizing reaction conditions to achieve desired products with high selectivity, avoiding the formation of unwanted regio-isomers. rsc.org
Prediction of Physicochemical Properties: DFT and other computational tools can predict key properties such as molecular geometry, vibrational frequencies (IR spectra), and thermodynamic stability. nih.govsemanticscholar.org These predictions can be correlated with experimental data to confirm structures and understand the molecule's behavior.
Virtual Screening and Molecular Design: In the context of developing functional materials or therapeutic agents, computational docking can simulate the interaction of 1,3,4-trimethyl-2-pyrazoline derivatives with biological targets, such as proteins or enzymes. nih.govresearchgate.net This in silico screening can prioritize which derivatives to synthesize and test experimentally, saving significant time and resources. Furthermore, these methods can predict pharmacokinetic properties (ADME), helping to design molecules with better drug-like characteristics. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1,3,4-trimethyl-2-pyrazoline derivatives, and how can purity be optimized?
- Methodological Answer : 1,3,4-Trimethyl-2-pyrazoline derivatives are typically synthesized via [3+2] cycloaddition reactions. For example, nitrile imines react with alkenes under controlled conditions to form pyrazoline cores. Purity optimization involves recrystallization (e.g., using ethanol) or column chromatography (silica gel, ethyl acetate/hexane eluent). In one study, derivatives like 3-(4-chlorophenyl)-5-aryl-Δ²-pyrazolines were synthesized with yields of 35–65% and characterized via FT-IR, NMR, and MS .
Q. What spectroscopic techniques are essential for characterizing 1,3,4-trimethyl-2-pyrazoline derivatives?
- Methodological Answer : Key techniques include:
- FT-IR : Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹).
- ¹H/¹³C-NMR : Confirms regiochemistry and substituent positions (e.g., pyrazoline protons appear as multiplet signals at δ 3.0–5.0 ppm).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks matching calculated values).
These methods were critical in confirming structures of anticancer pyrazoline derivatives .
Q. What biological activities have been reported for 1,3,4-trimethyl-2-pyrazoline derivatives?
- Methodological Answer : Derivatives exhibit anticancer activity via mechanisms like BCL-2 inhibition. For example, 1,3,5-triazine-based 2-pyrazolines showed cytotoxicity against cancer cell lines in MTT assays, with IC₅₀ values <10 µM. Activity correlates with substituents like 4-chlorophenyl or trifluoromethyl groups .
Advanced Research Questions
Q. How do computational methods like Molecular Electron Density Theory (MEDT) predict regioselectivity in pyrazoline synthesis, and how do theoretical predictions align with experimental outcomes?
- Methodological Answer : MEDT analyzes electron density to predict reaction pathways. For instance, MEDT calculations suggested two feasible pathways for [3+2] cycloadditions, but experiments revealed dominant formation of 1-(4-bromophenyl)-3-aryl-Δ²-pyrazolines due to thermodynamic stability. Discrepancies arise from post-synthesis instability (e.g., CHCl₃ elimination), highlighting the need for kinetic control in experimental design .
Q. What factors contribute to the instability of Δ²-pyrazoline derivatives during synthesis, and how can this be mitigated?
- Methodological Answer : Instability stems from elimination reactions (e.g., CHCl₃ loss converting pyrazolines to pyrazoles). Mitigation strategies include:
- Low-temperature synthesis (<0°C) to slow decomposition.
- Non-polar solvents (e.g., THF) to stabilize intermediates.
- In situ characterization to monitor transient species.
Experimental studies observed spontaneous decomposition unless products are isolated rapidly .
Q. How can structure-activity relationship (SAR) studies guide the design of 2-pyrazoline derivatives with enhanced bioactivity?
- Methodological Answer : SAR involves systematic substitution of aryl groups (e.g., 4-F, 4-CF₃) to optimize interactions with biological targets. For example, 4-trifluoromethyl-substituted pyrazolines exhibited higher anticancer activity than unsubstituted analogs due to increased lipophilicity and target binding. Computational docking (e.g., AutoDock Vina) validates these interactions .
Q. How do solvent and catalyst choices influence the reaction kinetics of pyrazoline formation?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of nitrile imines, accelerating cycloaddition. Lewis acids (e.g., ZnCl₂) stabilize transition states, reducing activation energy. For example, reactions in ethanol at reflux achieved 65% yield in 2 hours, while THF required longer times .
Data Contradiction Analysis
Q. Why do theoretical MEDT predictions sometimes conflict with experimental outcomes in pyrazoline synthesis?
- Methodological Answer : MEDT predicts thermodynamic control, but experimental conditions (e.g., solvent polarity, temperature) may favor kinetic products. In one case, MEDT suggested equal feasibility of two pathways, but instability of one product led to dominance of the alternative. Researchers must reconcile theory with real-time monitoring (e.g., HPLC) to resolve contradictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
